Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate
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Overview
Description
Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate is an organic compound with the molecular formula C17H14O3S It is a derivative of cinnamic acid, featuring a formylphenyl group and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate typically involves the reaction of methyl cinnamate with 2-formylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Methyl 3-[(2-carboxyphenyl)sulfanyl]-3-phenylprop-2-enoate.
Reduction: Methyl 3-[(2-hydroxymethylphenyl)sulfanyl]-3-phenylprop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-formylphenyl)sulfanyl]-3-phenylprop-2-enoate
- Methyl 3-[(2-formylphenyl)sulfanyl]-3-(4-methylphenyl)prop-2-enoate
- Methyl 3-[(2-formylphenyl)sulfanyl]-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate is unique due to the specific positioning of the formyl and sulfanyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
918637-59-9 |
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Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 3-(2-formylphenyl)sulfanyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H14O3S/c1-20-17(19)11-16(13-7-3-2-4-8-13)21-15-10-6-5-9-14(15)12-18/h2-12H,1H3 |
InChI Key |
JFHKXXXMNYYDBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1)SC2=CC=CC=C2C=O |
Origin of Product |
United States |
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